4-Fluoro-2-propylphenol
Overview
Description
4-Fluoro-2-propylphenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. The compound is distinguished by a fluorine atom at the fourth position and a propyl group at the second position on the benzene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-propylphenol is the mycelial growth of certain fungi, such as Fusarium graminearum . This fungus is a causative agent of wheat scab, a predominant disease of wheat .
Mode of Action
This compound interacts with its targets by inhibiting their growth. In vitro and in vivo antifungal activity tests demonstrate that this compound effectively inhibits the mycelial growth of F. graminearum .
Biochemical Pathways
The compound’s action triggers reactive oxygen species (ROS) stress, as indicated by changes in glutathione metabolism . This ROS stress leads to an increase in ROS levels in Fusarium cells treated with this compound .
Pharmacokinetics
The compound’s effective inhibition of fungal growth suggests it has sufficient bioavailability to interact with its targets .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. The compound causes excessive accumulation of ROS, which induces DNA and cell membrane damage in the mycelium . This damage inhibits the growth of the fungus, effectively combating the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-propylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-fluoro-2-propylbenzene is then subjected to hydroxylation using a suitable oxidizing agent to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-fluoro-2-propylbenzene followed by oxidation. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-propylquinone.
Reduction: Formation of 4-fluoro-2-propylcyclohexanol.
Substitution: Formation of 4-methoxy-2-propylphenol or 4-ethoxy-2-propylphenol.
Scientific Research Applications
4-Fluoro-2-propylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: Lacks the propyl group, resulting in different chemical and physical properties.
2-Propylphenol: Lacks the fluorine atom, affecting its reactivity and biological activity.
4-Fluoro-2-methylphenol: Contains a methyl group instead of a propyl group, leading to variations in its applications and effects.
Uniqueness
4-Fluoro-2-propylphenol is unique due to the combined presence of the fluorine atom and the propyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-propylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWYJUVFIXTFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879488 | |
Record name | 4-Fluoro-2-propyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398-88-9 | |
Record name | 4-Fluoro-2-propyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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